5,6,7,8-Tetrahydro-9H-cyclohepta[d]pyrimidin-9-one
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Overview
Description
5,6,7,8-Tetrahydro-9H-cyclohepta[d]pyrimidin-9-one is a heterocyclic compound with a unique structure that incorporates both a pyrimidine ring and a cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-9H-cyclohepta[d]pyrimidin-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable amine with a diketone, followed by cyclization and reduction steps. The reaction conditions often require the use of solvents such as dioxane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-9H-cyclohepta[d]pyrimidin-9-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce functional groups like alkyl or aryl groups into the molecule.
Scientific Research Applications
5,6,7,8-Tetrahydro-9H-cyclohepta[d]pyrimidin-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-9H-cyclohepta[d]pyrimidin-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-9H-cyclohepta[b]pyridin-9-one: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-one: Another similar compound with slight variations in the ring structure.
Uniqueness
5,6,7,8-Tetrahydro-9H-cyclohepta[d]pyrimidin-9-one is unique due to its specific ring structure and the presence of both a pyrimidine and a cycloheptane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H10N2O |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
5,6,7,8-tetrahydrocyclohepta[d]pyrimidin-9-one |
InChI |
InChI=1S/C9H10N2O/c12-8-4-2-1-3-7-5-10-6-11-9(7)8/h5-6H,1-4H2 |
InChI Key |
FMXZCWZVYUREAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C2=NC=NC=C2C1 |
Origin of Product |
United States |
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